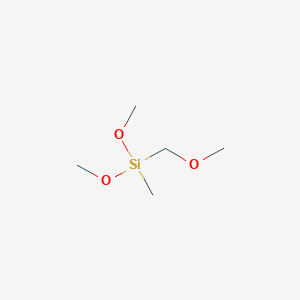
Dimethoxy(methoxymethyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxy(methoxymethyl)methylsilane is an organosilicon compound with the chemical formula C5H14O3Si . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility, making it a valuable component in the synthesis of other chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethoxy(methoxymethyl)methylsilane can be synthesized through the reaction of methanol with methyltrichlorosilane in the presence of a base. The reaction typically involves the following steps:
- Methyltrichlorosilane is added to a solution of methanol.
- A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.
- The mixture is stirred and heated to facilitate the reaction.
- The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of automated systems ensures consistent quality and high yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethoxy(methoxymethyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Dimethoxy(methoxymethyl)methylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and materials.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of dimethoxy(methoxymethyl)methylsilane involves its ability to form strong bonds with both organic and inorganic substrates. This is due to the presence of the silicon atom, which can form stable bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of various materials and coatings .
Comparaison Avec Des Composés Similaires
Dimethoxydimethylsilane: Similar in structure but with two methoxy groups and two methyl groups.
Diethoxymethylsilane: Contains ethoxy groups instead of methoxy groups.
Trimethoxymethylsilane: Has three methoxy groups attached to the silicon atom
Uniqueness: Dimethoxy(methoxymethyl)methylsilane is unique due to its specific combination of methoxy and methoxymethyl groups, which provide distinct reactivity and properties compared to other organosilicon compounds. This makes it particularly useful in specialized applications where precise control over reactivity and product formation is required .
Propriétés
Numéro CAS |
13508-58-2 |
|---|---|
Formule moléculaire |
C5H14O3Si |
Poids moléculaire |
150.25 g/mol |
Nom IUPAC |
dimethoxy-(methoxymethyl)-methylsilane |
InChI |
InChI=1S/C5H14O3Si/c1-6-5-9(4,7-2)8-3/h5H2,1-4H3 |
Clé InChI |
CDIOPFIUDCSTHQ-UHFFFAOYSA-N |
SMILES canonique |
COC[Si](C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















